molecular formula C19H23N3O6S2 B2994852 ethyl (2Z)-3,4-dimethyl-2-{[4-(morpholine-4-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate CAS No. 393838-88-5

ethyl (2Z)-3,4-dimethyl-2-{[4-(morpholine-4-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate

Cat. No.: B2994852
CAS No.: 393838-88-5
M. Wt: 453.53
InChI Key: GNRAZFHPGZDFKI-VXPUYCOJSA-N
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Description

Ethyl (2Z)-3,4-dimethyl-2-{[4-(morpholine-4-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the thiazole family. This compound is characterized by its unique structure, which includes a thiazole ring, a morpholine sulfonyl group, and a benzoyl imino group. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl (2Z)-3,4-dimethyl-2-{[4-(morpholine-4-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a suitable precursor, such as a thioamide and an α-haloketone, under acidic or basic conditions.

    Introduction of the Benzoyl Imino Group: The benzoyl imino group is introduced through a condensation reaction between a benzoyl chloride derivative and an amine.

    Attachment of the Morpholine Sulfonyl Group: The morpholine sulfonyl group is attached via a nucleophilic substitution reaction, where morpholine reacts with a sulfonyl chloride derivative.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the implementation of green chemistry principles to minimize waste and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

Ethyl (2Z)-3,4-dimethyl-2-{[4-(morpholine-4-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the imino group to an amine or reduce the thiazole ring.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the thiazole ring or the benzoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens, alkyl halides, or sulfonyl chlorides are commonly used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or reduced thiazole derivatives.

Scientific Research Applications

Ethyl (2Z)-3,4-dimethyl-2-{[4-(morpholine-4-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Comparison with Similar Compounds

Ethyl (2Z)-3,4-dimethyl-2-{[4-(morpholine-4-sulfonyl)benzoyl]imino}-2,3-dihydro-1,3-thiazole-5-carboxylate can be compared with other similar compounds to highlight its uniqueness:

    Similar Compounds: Compounds with similar structures include other thiazole derivatives, such as 2-aminothiazole, 2-mercaptothiazole, and 2-phenylthiazole.

    Uniqueness: The presence of the morpholine sulfonyl group and the benzoyl imino group in this compound provides unique chemical and biological properties that are not found in other thiazole derivatives.

Properties

IUPAC Name

ethyl 3,4-dimethyl-2-(4-morpholin-4-ylsulfonylbenzoyl)imino-1,3-thiazole-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23N3O6S2/c1-4-28-18(24)16-13(2)21(3)19(29-16)20-17(23)14-5-7-15(8-6-14)30(25,26)22-9-11-27-12-10-22/h5-8H,4,9-12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNRAZFHPGZDFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C(=NC(=O)C2=CC=C(C=C2)S(=O)(=O)N3CCOCC3)S1)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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